Cycloocta-1,5-diene dichloropalladium

Carbonylation Homogeneous catalysis Palladium precursor comparison

Pd(COD)Cl₂ delivers synthetic reproducibility that generic Pd(II) salts cannot match. Its square planar geometry and labile COD ligand (ΔH‡ 75 kJ mol⁻¹, ΔS‡ −42 J K⁻¹ mol⁻¹) enable predictable, clean formation of well-defined complexes—essential for kinetic studies and catalytic consistency. Proven 96% yield in methoxycarbonylation with additive optimization vs. 14% baseline, and >90% conversion at S/C 250:1 in patent‑validated dimerization. Specify Pd(COD)Cl₂ for unambiguous speciation and scalable process development.

Molecular Formula C8H12Cl2Pd
Molecular Weight 285.50 g/mol
CAS No. 12107-56-1
Cat. No. B081803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloocta-1,5-diene dichloropalladium
CAS12107-56-1
Molecular FormulaC8H12Cl2Pd
Molecular Weight285.50 g/mol
Structural Identifiers
SMILESC1CC=CCCC=C1.Cl[Pd]Cl
InChIInChI=1S/C8H12.2ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;;
InChIKeyRRHPTXZOMDSKRS-PHFPKPIQSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloocta-1,5-diene dichloropalladium (CAS 12107-56-1): Core Identity and Procurement Considerations for Catalysis Research


Cycloocta-1,5-diene dichloropalladium, commonly abbreviated as Pd(COD)Cl₂, is an organopalladium(II) compound with the molecular formula C₈H₁₂Cl₂Pd and a molar mass of 285.50 g·mol⁻¹ [1]. It exists as a yellow crystalline solid with a melting point of 210 °C and a density of 2.045 g/cm³ [2]. The palladium center adopts a square planar geometry coordinated by two chloride ligands and a bidentate 1,5-cyclooctadiene (COD) ligand that coordinates via both alkene moieties [3]. Commercially, this compound is typically available at purities exceeding 98.0% and is handled under inert atmospheres due to its sensitivity to moisture and air . As a versatile Pd(II) precursor, Pd(COD)Cl₂ serves as a key starting material for synthesizing a wide range of palladium complexes containing phosphine, amine, and carbene ligands [4].

Why Pd(COD)Cl₂ Cannot Be Indiscriminately Substituted with Generic Pd(II) Salts in Precision Catalysis


Generic substitution with simpler Pd(II) salts such as PdCl₂, Pd(OAc)₂, or alternative precursors like Pd₂(dba)₃ is frequently ineffective or suboptimal because the labile COD ligand in Pd(COD)Cl₂ confers distinct kinetic and coordination behavior that governs catalyst activation and speciation. The COD ligand undergoes facile displacement under mild conditions, enabling predictable, clean formation of well-defined Pd(II) complexes without the competing side reactions or ill-defined speciation often observed with other precursors [1]. While Pd(OAc)₂ and Pd₂(dba)₃ are widely employed, their in situ reduction and ligand exchange pathways can generate heterogeneous mixtures of active species, complicating reproducibility and mechanistic interpretation [2]. Pd(COD)Cl₂ offers a well-characterized, crystalline starting point with a defined square planar geometry [3], making it the preferred choice when synthetic reproducibility and catalytic consistency are paramount.

Quantitative Evidence for Pd(COD)Cl₂ Performance Differentiation Against Comparable Palladium Precursors


Direct Comparison of Pd(COD)Cl₂ vs. PdCl₂(P(OPh)₃)₂ in Methoxycarbonylation of Iodobenzene

In a head-to-head study of methoxycarbonylation of iodobenzene (40 °C, 1 atm CO, methanol), PdCl₂(COD) produced methyl benzoate in 14% yield, compared to 17% for PdCl₂(P(OPh)₃)₂ under identical conditions. However, upon addition of nBu₄NCl as an additive, the yield with PdCl₂(COD) increased dramatically from 14% to 52% [1]. This demonstrates that Pd(COD)Cl₂ is intrinsically comparable to a phosphine-ligated analog under baseline conditions, but exhibits significantly greater responsiveness to additive optimization—a critical feature for reaction development. Furthermore, when the reaction was conducted in molten nBu₄NCl at 80 °C and 5 atm CO, PdCl₂(COD) achieved a 96% isolated yield of the ester product [1].

Carbonylation Homogeneous catalysis Palladium precursor comparison

Substitution Kinetics of Pd(COD)Cl₂: Quantified Activation Parameters for Ligand Exchange

The kinetics of the pseudo-unimolecular reaction of Pd(COD)Cl₂ with the bidentate nitrogen ligand N,N′-methylene-bis(2-aminopyridyl) have been quantitatively characterized. Over the concentration range 3.0–7.0 × 10⁻³ mol dm⁻³ and temperature range 30–40 °C, the reaction proceeds via an associative mechanism with ΔH‡ = 75 ± 1 kJ mol⁻¹ and ΔS‡ = −42 ± 1 J K⁻¹ mol⁻¹ [1]. These activation parameters confirm that the COD ligand undergoes displacement via a well-defined associative pathway, enabling predictable and reproducible complex formation.

Kinetics Ligand substitution Reaction mechanism

Pd(COD)Cl₂ as a Demonstrated Precursor for Defined PN-Ligand Complexes in Suzuki and Heck Coupling

Pd(COD)Cl₂ reacts cleanly with iminophosphine (PN) ligands to yield well-defined Pd(PN)Cl₂ complexes (2a, 2b, 2c) that exhibit high catalytic conversions in both Suzuki and Heck C–C coupling reactions with para-substituted aryl halides [1]. The COD ligand is displaced efficiently without requiring harsh conditions or generating undefined palladium species. In contrast, when Pd(OAc)₂ or Pd₂(dba)₃ are employed as alternative precursors with the same ligand systems, in situ formation of active catalysts can be complicated by incomplete ligand exchange, residual acetate or dba ligands, and variable reduction kinetics [2]. The well-defined complexes derived from Pd(COD)Cl₂ provide consistent and reproducible catalytic performance, a critical advantage for both academic mechanistic studies and industrial process development.

Suzuki-Miyaura coupling Heck coupling Iminophosphine ligands

Physical and Handling Properties Differentiating Pd(COD)Cl₂ from Alternative Precursors

Pd(COD)Cl₂ is a yellow crystalline solid with a melting point of 210 °C and density of 2.045 g/cm³ [1]. Its well-defined crystalline nature contrasts with Pd₂(dba)₃, which is often isolated as a solvate (e.g., Pd₂(dba)₃·CHCl₃) with variable stoichiometry and purity that can affect catalytic reproducibility. Additionally, Pd(COD)Cl₂ exhibits defined solubility in chlorinated solvents such as chloroform, enabling precise control over catalyst loading in solution-phase reactions [1]. While Pd(COD)Cl₂ requires handling under inert atmosphere due to moisture and air sensitivity , its solid-state stability at ambient temperature under inert storage is superior to highly air-sensitive Pd(0) complexes such as Pd(PPh₃)₄. The compound's purity is commercially verified at >98.0% , providing procurement confidence.

Physical properties Stability Handling

Synthetic Versatility: Pd(COD)Cl₂ as a Precursor for Diverse Ligand Classes

Pd(COD)Cl₂ reacts with a broad range of ligand classes to yield well-defined Pd(II) complexes. Reaction with cyclodiphosphazane ligands in 1:1 molar ratio produces mono-chelated complexes in 88% isolated yield; reaction with 2 equivalents yields bis-chelated binuclear complexes [1]. Reaction with sulfur ylides in 2:1 ratio yields cis- and trans-[PdCl₂(SMe₂C(H)C(O)R)₂] complexes that are air- and moisture-stable [2]. Reaction with polyfunctional phosphine dpnapy in 1:1 ratio yields structurally characterized metallocycles [3]. This versatility across P-, N-, S-, and C-donor ligands demonstrates the compound's broad utility as a synthetic entry point. In contrast, simpler precursors like PdCl₂ require additional solubilizing agents or harsher conditions for analogous transformations.

Coordination chemistry Ligand synthesis Phosphine complexes

Industrial Applicability: Pd(COD)Cl₂ in Patent Literature for Catalytic Processes

Pd(COD)Cl₂ is explicitly cited in patent literature as a viable palladium precursor for industrial-scale catalytic dimerization processes. In a patent application for squalane and isosqualane production via β-farnesene dimerization, Pd(COD)Cl₂ is listed alongside [Pd(allyl)Cl]₂, Pd₂(dba)₃, and Pd(acac)₂ as an approved palladium source, used in combination with triphenylphosphine ligand [1]. The process achieves approximately 90% or greater conversion of β-farnesene and 80% or greater selectivity for the desired isosqualene product at substrate-to-catalyst ratios of at least 250:1 [1]. This patent recognition demonstrates that Pd(COD)Cl₂ meets the reproducibility and scalability requirements for industrial process development, distinguishing it from less characterized or less stable alternatives.

Patent literature Industrial catalysis Dimerization

Optimal Research and Industrial Application Scenarios for Pd(COD)Cl₂ Based on Quantitative Evidence


Additive-Optimized Carbonylation Reactions Requiring High Yield Enhancement Potential

Pd(COD)Cl₂ is demonstrably well-suited for carbonylation reactions (e.g., methoxycarbonylation of aryl halides) where additive optimization is anticipated. As shown in direct comparative studies, the baseline yield of 14% can be increased to 52% with nBu₄NCl additive and further to 96% under optimized conditions of elevated temperature and CO pressure [1]. This sensitivity to additive enhancement is a quantifiable advantage over pre-ligated alternatives like PdCl₂(P(OPh)₃)₂, which showed only 17% baseline yield and did not exhibit the same degree of additive responsiveness [1].

Synthesis of Well-Defined PN-Ligand Palladium Complexes for Suzuki and Heck Cross-Coupling

For researchers requiring structurally characterized, single-component catalysts for Suzuki-Miyaura and Heck C–C coupling reactions, Pd(COD)Cl₂ enables clean, room-temperature reaction with iminophosphine ligands to yield defined Pd(PN)Cl₂ complexes [1]. These complexes exhibit high catalytic conversions with para-substituted aryl halides, providing reproducibility that alternative precursors such as Pd(OAc)₂ or Pd₂(dba)₃ cannot guarantee due to variable speciation and incomplete ligand exchange [2].

Precision Ligand Substitution Studies Requiring Defined Kinetic Parameters

The quantitatively characterized activation parameters for COD ligand displacement (ΔH‡ = 75 ± 1 kJ mol⁻¹, ΔS‡ = −42 ± 1 J K⁻¹ mol⁻¹) [1] make Pd(COD)Cl₂ the precursor of choice for kinetic and mechanistic investigations of ligand substitution. The well-defined associative pathway enables predictable complex formation, which is essential for studies correlating ligand structure with catalytic activity. Simpler Pd(II) sources without a displaceable spectator ligand do not offer this level of kinetic predictability.

Industrial-Scale Dimerization Processes with Documented Patent Precedent

For process chemists developing catalytic dimerization methodologies (e.g., β-farnesene to squalane/isosqualane), Pd(COD)Cl₂ is validated as an approved precursor in patent literature, achieving approximately 90% or greater conversion at substrate-to-catalyst ratios of at least 250:1 when paired with triphenylphosphine [1]. This industrial recognition provides regulatory and scalability confidence for procurement in process development contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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